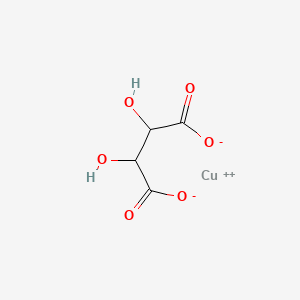
Cupric tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals.
Wissenschaftliche Forschungsanwendungen
Metallurgical Applications
1.1 Leaching Agent in Copper Extraction
Cupric tartrate has been identified as an effective chelating agent for the extraction of copper from oxidized ores. A recent study demonstrated that using an alkaline aqueous solution enriched with tartrate ions significantly enhances the dissolution of copper from malachite (basic cupric carbonate) and other oxidized minerals. The process involves the formation of a stable complex, [Cu(OH)2(C4H4O6)]2−, which facilitates the leaching process without the toxic effects associated with traditional methods using sulfuric acid or cyanide .
1.2 Electroplating
This compound is utilized in electroplating processes due to its ability to form stable complexes with copper ions. This application is particularly valuable in producing high-quality metallic coatings that are resistant to corrosion and wear .
Environmental Applications
2.1 Wastewater Treatment
Research has explored the use of this compound in treating electronic industry wastewater. The compound's coordination properties enable it to bind with various pollutants, facilitating their removal from contaminated water sources. Studies using UV-Vis spectroscopy have confirmed the effectiveness of this compound in reducing heavy metal concentrations in wastewater .
2.2 Catalysis
This compound has been investigated as a catalyst for various chemical reactions at temperatures below 500 °C. Its catalytic properties make it suitable for applications in organic synthesis and environmental remediation processes, such as the degradation of organic pollutants .
Material Science Applications
3.1 Dielectric and Ferroelectric Materials
Crystals of this compound exhibit dielectric, ferroelectric, and piezoelectric properties, making them suitable for applications in electronic devices. Their non-linear optical characteristics also open avenues for use in photonic applications, such as optical switches and sensors .
3.2 Nanocrystal Formation
This compound serves as a precursor for synthesizing nanocrystalline materials through chemical vapor deposition techniques. These nanocrystals have potential applications in targeted drug delivery systems and imaging technologies due to their unique optical properties .
Case Studies
Analyse Chemischer Reaktionen
Dissolution and Complex Formation
Cupric tartrate undergoes dissolution in aqueous solutions, forming copper ions and tartrate ligands:
Cu(C₄H₄O₆)⇌Cu2++C₄H₄O₆2−
This equilibrium is critical for its use in leaching processes. In alkaline conditions (e.g., with NaOH), the tartrate ion acts as a chelating agent, forming the stable complex [Cu(OH)2(C₄H₄O₆)]2− . This complexation enhances copper solubility, enabling efficient extraction from oxidized ores like malachite (basic cupric carbonate) .
Leaching of Copper from Ores
This compound’s tartrate ion facilitates copper extraction via chelation. In oxidized copper ores, the reaction involves:
Malachite (CuCO₃)+Tartrate+OH−→[Cu(OH)2(C₄H₄O₆)]2−+CO₃2−
This process replaces traditional sulfuric acid leaching, offering environmental benefits . Experimental data shows tartrate concentration directly correlates with copper recovery efficiency, confirming its chelating role .
Reactivity with Bases
As an acidic salt, this compound neutralizes bases:
Cu(C₄H₄O₆)+2OH−→Cu(OH)2+C₄H₄O₆2−
Neutralization generates moderate heat, typical of acidic salts . This reaction is fundamental to its use in alkaline leaching systems .
Solubility and Ksp Determination
The solubility product (Ksp) of this compound is experimentally determined via spectrophotometric analysis of saturated solutions. A typical protocol involves:
-
Preparing saturated solutions by mixing CuSO₄ and Na₂C₄H₄O₆.
-
Measuring equilibrium copper ion concentration (Cu2+) using absorbance.
-
Calculating Ksp using equilibrium concentrations of Cu2+ and C₄H₄O₆2−:
Ksp=[Cu2+][C₄H₄O₆2−]
| Standard Solution | Absorbance | Equilibrium [Cu²⁺] (M) |
|---|---|---|
| 0.10 M CuSO₄ + 0.10 M Na₂C₄H₄O₆ | 0.45 | 4.5×10−3 |
Results from multiple trials yield an average Ksp≈1.2×10−6, indicating low solubility in neutral water but enhanced dissolution in acidic or alkaline conditions .
Eigenschaften
CAS-Nummer |
27004-40-6 |
|---|---|
Molekularformel |
C4H6CuO6 |
Molekulargewicht |
213.63 g/mol |
IUPAC-Name |
copper;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
InChI-Schlüssel |
XIPWCAOMSIUHSL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Cu] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















